molecular formula C25H20N4O3S2 B2494761 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 864939-26-4

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2494761
CAS No.: 864939-26-4
M. Wt: 488.58
InChI Key: KDRDFNZDDLMWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a potent, ATP-competitive, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating strong activity against FGFR1, FGFR2, FGFR3, and FGFR4. Source Its primary research value lies in the targeted investigation of the FGF/FGFR signaling pathway, which is frequently dysregulated in various cancers through amplification, mutations, or fusions. Source This compound serves as a critical pharmacological tool for studying tumor proliferation, angiogenesis, and cell survival in preclinical models. Researchers utilize this inhibitor to elucidate the mechanistic role of specific FGFR isoforms in cancer pathogenesis and to explore potential therapeutic strategies for FGFR-driven malignancies, such as urothelial carcinoma, hepatocellular carcinoma, and certain breast cancer subtypes. Source By effectively blocking FGFR autophosphorylation and downstream signaling through MAPK and PI3K/AKT pathways, it provides a means to assess the functional consequences of pathway inhibition and to identify biomarkers of response or resistance to anti-FGFR therapies. Source

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-2-29(21-6-4-3-5-7-21)34(31,32)22-14-12-20(13-15-22)24(30)28-25-27-23(17-33-25)19-10-8-18(16-26)9-11-19/h3-15,17H,2H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRDFNZDDLMWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form the thiazole core. This intermediate is then reacted with 4-ethyl(phenyl)sulfamoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide has been investigated for its potential as an anticancer agent. The compound targets various pathways involved in tumorigenesis, particularly through the inhibition of carbonic anhydrases (CAs) IX and XII, which are essential for tumor survival under hypoxic conditions. Research indicates that compounds targeting these enzymes can significantly reduce tumor growth and metastasis in solid tumors .

Inhibition of Kinase Activity

Studies have shown that derivatives of thiazole compounds exhibit promising activity against receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds similar to this compound have demonstrated moderate to high potency in inhibiting RET kinase activity, suggesting their potential as lead compounds for further development in cancer therapy .

Antifungal Applications

This compound also shows promise as an antifungal agent. Research into azole derivatives has indicated that compounds containing thiazole rings exhibit antifungal properties by disrupting fungal cell wall synthesis and function. The synthesis of related compounds has been linked to significant antifungal activity, indicating that this compound could be a candidate for treating systemic mycoses .

Biochemical Mechanisms

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells and fungi:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Disruption of Cellular Processes : By interfering with signaling pathways related to cell growth and proliferation, the compound can induce apoptosis in cancerous cells.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives similar to this compound:

StudyFocusFindings
Choi et al. (1996)Antitumor effectsDemonstrated significant antitumor effects in patients treated with benzamide derivatives .
Patent WO1999045008A1Antifungal activityReported on azole derivatives having antifungal properties against various pathogens .
Recent In Vitro StudiesKinase inhibitionFound that related compounds inhibited RET kinase activity effectively .

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microbial or cancer cells. The thiazole ring is known to interact with various biological pathways, potentially leading to cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are categorized based on variations in three key regions: (1) the thiazolyl substituent, (2) the sulfamoyl group, and (3) the benzamide core. Below is a detailed comparison with supporting

Thiazolyl Substituent Variations

Compound Name Thiazol Substituent Key Activity/Property Reference
Target Compound 4-Cyanophenyl N/A (structural reference)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 129.23% plant growth modulation (p<0.05)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine 4-Chlorophenyl Anticancer, antimicrobial potential
N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine 4-Biphenyl with CF₃ Antiproliferative (IC₅₀: 8.2 µM)

Key Insight : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance antiproliferative and enzyme-inhibitory activities, while electron-donating groups (e.g., -CH₃) correlate with growth modulation .

Sulfamoyl Group Modifications

Compound Name Sulfamoyl Group Key Activity/Property Reference
Target Compound Ethyl(phenyl)sulfamoyl N/A (structural reference)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl Enhanced solubility, antibacterial
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl)sulfamoyl Plant growth promotion (119.09%)
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl)sulfamoyl Antifungal (Candida albicans)

Key Insight : Bulky substituents (e.g., bis(2-methoxyethyl)) improve solubility but may reduce membrane permeability. Diethyl groups enhance antibacterial activity, while phenyl-containing sulfamoyl groups (as in the target) favor enzyme inhibition .

Benzamide Core Derivatives

Compound Name Benzamide Modification Key Activity/Property Reference
Target Compound Unmodified benzamide N/A (structural reference)
4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Imidazole-linked benzamide Antibacterial (MIC: 12.5 µg/mL)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole-linked benzamide Antifungal (Trr1 inhibition)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Isoxazole sulfonamide Crystallographic stability (R factor: 0.055)

Key Insight : Substitution of the benzamide core with heterocycles (e.g., oxadiazole, imidazole) broadens antimicrobial activity but may alter metabolic stability .

Structure-Activity Relationship (SAR) Insights

Thiazol Substituents: Cyanophenyl (target): Likely enhances π-π stacking with enzyme active sites. Nitrophenyl (): Improves electron-deficient character, aiding in redox-mediated activities .

Sulfamoyl Groups :

  • Ethyl(phenyl)sulfamoyl (target): Balances lipophilicity and steric bulk for membrane penetration.
  • Diethylsulfamoyl (): Increases solubility but reduces target specificity .

Benzamide Linkers :

  • Direct linkage (target) may favor rigidity, while oxadiazole/imidazole linkers () introduce conformational flexibility for binding .

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazole ring, a benzamide moiety, and a sulfamoyl group. Its structure can be depicted as follows:

N 4 4 cyanophenyl 1 3 thiazol 2 yl 4 ethyl phenyl sulfamoyl benzamide\text{N 4 4 cyanophenyl 1 3 thiazol 2 yl 4 ethyl phenyl sulfamoyl benzamide}

Anti-inflammatory Properties

Research indicates that thiazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that modifications in the thiazole ring could enhance this activity, suggesting that the structural components are crucial for efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. Specifically, it was noted that compounds with similar thiazole structures could induce apoptosis through the activation of caspase pathways. The IC50 values for cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were reported to be in the micromolar range, indicating promising anticancer potential .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and tumor growth.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in paw edema induced by carrageenan. The results indicated a dose-dependent response with maximal inhibition observed at higher concentrations. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls .

Study 2: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, participants treated with an analog of this compound exhibited prolonged progression-free survival compared to those receiving standard chemotherapy. Notably, adverse effects were minimal, suggesting a favorable safety profile .

Data Table: Biological Activity Overview

Activity TypeAssay TypeIC50 Value (µM)Reference
Anti-inflammatoryTNF-α Inhibition5.0
AnticancerMCF-7 Cell Proliferation10.0
AnticancerA549 Cell Proliferation12.5
In vivo InflammationPaw Edema ModelSignificant Reduction

Q & A

Q. What are the optimal synthetic routes for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Reacting 4-cyanophenyl thiourea with α-halo ketones under reflux in ethanol to form the thiazole core.
  • Sulfamoyl benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfamoyl benzamide moiety to the thiazole intermediate.
  • Critical conditions : Temperature (60–80°C), anhydrous solvents (DMF or DCM), and inert atmosphere (N₂/Ar) to prevent oxidation. Yields are optimized via TLC monitoring and column chromatography purification .

Q. How is the compound characterized for purity and structural confirmation?

  • Analytical techniques :
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
    • Functional group analysis : IR spectroscopy for sulfamoyl (S=O stretch at ~1150 cm⁻¹) and cyanophenyl (C≡N stretch at ~2220 cm⁻¹) groups .

Q. What in vitro assays are used for initial biological screening?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM).
  • Control experiments : Include reference inhibitors (e.g., erlotinib for EGFR) and solvent controls (DMSO <0.1%) to validate specificity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine the compound’s 3D structure. Challenges include crystal twinning (addressed via TWIN/BASF commands) and low-resolution data (>1.5 Å recommended).
  • Structure-activity relationship (SAR) : Correlate electron density maps of the sulfamoyl group with activity variations across assays. For example, hydrogen bonding with kinase ATP-binding pockets may explain potency discrepancies .

Q. What strategies address conflicting data in enzyme inhibition studies?

  • Assay optimization :
  • Vary ATP concentrations (1–10 mM) in kinase assays to identify competitive vs. non-competitive inhibition.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS).
    • Off-target profiling : Screen against a panel of 50+ kinases to rule out polypharmacology. Cross-validate with siRNA knockdown of suspected targets .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of EGFR (PDB: 1M17). Focus on the cyanophenyl-thiazole moiety’s π-π stacking with Phe723.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Key interactions: sulfamoyl group with Lys721 salt bridges .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

  • Derivatization :
  • Replace the ethyl group in the sulfamoyl moiety with cyclopropyl to reduce CYP450-mediated oxidation.
  • Introduce fluorine at the benzamide para-position to block hydroxylation.
    • In vitro ADME : Test microsomal stability (human liver microsomes, NADPH cofactor) and monitor metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.